methyl 3-hydroxyoxetane-3-carboxylate
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Overview
Description
Methyl 3-hydroxyoxetane-3-carboxylate is a chemical compound that belongs to the class of oxetanes, which are four-membered cyclic ethers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-hydroxyoxetane-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of hydroxy esters. For instance, the reaction of a hydroxy ester with a suitable base can lead to the formation of the oxetane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxyoxetane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Methyl 3-hydroxyoxetane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclic ethers.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which methyl 3-hydroxyoxetane-3-carboxylate exerts its effects depends on the specific application. In medicinal chemistry, it may interact with biological targets through hydrogen bonding and other non-covalent interactions. The oxetane ring can also undergo ring-opening reactions, which can be exploited in various synthetic pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-hydroxyoxetane-2-carboxylate
- Ethyl 3-hydroxyoxetane-3-carboxylate
- Methyl 3-hydroxyoxirane-3-carboxylate
Uniqueness
Methyl 3-hydroxyoxetane-3-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable in specialized applications where these properties are advantageous .
Properties
CAS No. |
2110612-13-8 |
---|---|
Molecular Formula |
C5H8O4 |
Molecular Weight |
132.11 g/mol |
IUPAC Name |
methyl 3-hydroxyoxetane-3-carboxylate |
InChI |
InChI=1S/C5H8O4/c1-8-4(6)5(7)2-9-3-5/h7H,2-3H2,1H3 |
InChI Key |
AUTXDHULZLJQGX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(COC1)O |
Purity |
95 |
Origin of Product |
United States |
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